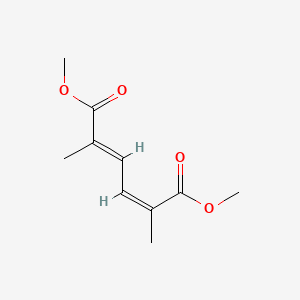
dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is an organic compound characterized by its unique geometric configuration. The compound features two ester groups and a conjugated diene system, which contribute to its distinct chemical properties and reactivity. The E-Z notation indicates the specific spatial arrangement of the substituents around the double bonds, with “E” (entgegen) meaning opposite sides and “Z” (zusammen) meaning the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 2,5-dimethylhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Diacids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate involves its interaction with molecular targets such as enzymes or receptors. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic structures. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2E,4E)-2,5-dimethylhexa-2,4-dienedioate: Similar structure but different geometric configuration.
Dimethyl (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioate: Another geometric isomer with different spatial arrangement.
Methyl 3,5-dimethyl-2,4-heptadienoate: A related compound with a similar diene system but different ester groups.
Uniqueness
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is unique due to its specific E-Z configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and related compounds.
Properties
CAS No. |
23119-30-4 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5-6H,1-4H3/b7-5-,8-6+ |
InChI Key |
DZQYXTIAUQLOHM-CGXWXWIYSA-N |
Isomeric SMILES |
C/C(=C\C=C(\C)/C(=O)OC)/C(=O)OC |
Canonical SMILES |
CC(=CC=C(C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















